4-Allylmorpholine hydrochloride
Description
Properties
CAS No. |
6425-22-5 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
4-prop-2-enylmorpholine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-8-4-6-9-7-5-8;/h2H,1,3-7H2;1H |
InChI Key |
LZMUKCGZVLVORJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCOCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allylmorpholine hydrochloride typically involves the reaction of morpholine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of allyl chloride, resulting in the formation of 4-Allylmorpholine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Allylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to morpholine.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Scientific Research Applications
4-Allylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Allylmorpholine hydrochloride involves its interaction with various molecular targets. The allyl group allows it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Morpholine Derivatives
Morpholine Hydrochlorides with Alkyl/Substituted Alkyl Groups
(a) 4-(2-Chloroethyl)morpholine Hydrochloride
- Molecular Formula: C₆H₁₃Cl₂NO
- Molecular Weight : 186.08 g/mol
- It is a white-yellow solid (CAS: 3647-69-6) with applications in pharmaceutical intermediates .
- Synthesis : Likely derived from morpholine and 2-chloroethylating agents.
(b) 4-Benzylmorpholine-2-carboxylic Acid Hydrochloride
Comparison :
| Property | 4-Allylmorpholine HCl | 4-(2-Chloroethyl)morpholine HCl | 4-Benzylmorpholine-2-carboxylic Acid HCl |
|---|---|---|---|
| Substituent | Allyl (unsaturated) | 2-Chloroethyl (saturated) | Benzyl + carboxylic acid |
| Reactivity | High (allyl π-bond) | Moderate (alkylating agent) | Versatile (acid-base and aromatic interactions) |
| Applications | Organic synthesis | Pharmaceutical intermediates | Drug design and bioconjugation |
Morpholine Derivatives with Carboxylic Acid Groups
(a) 4-Morpholineacetic Acid Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₃
- Molecular Weight : 181.62 g/mol
- Key Features: The acetic acid group enables pH-dependent solubility and coordination chemistry. It has a melting point of 160–163°C and is slightly soluble in methanol .
- Synthesis : Produced via dehydrochlorination of morpholine and chloroacetic acid .
Comparison :
- 4-Allylmorpholine HCl lacks acidic protons, making it less polar than 4-morpholineacetic acid HCl. The latter’s carboxylic acid group broadens its utility in buffer systems and metal chelation.
Complex Morpholine Salts
(a) 4-(Piperidin-3-ylmethyl)morpholine Dihydrochloride Hydrate
Comparison :
- The dihydrochloride form provides higher chloride content, increasing ionic strength compared to 4-allylmorpholine HCl. Hydration further modifies stability and dissolution profiles.
Structural Analogues with Different Anions
(a) 4-Allylmorpholin-4-ium Bromide
- Molecular Formula: C₇H₁₄NOBr
- Key Features : Bromide ions participate in N–H⋯Br and C–H⋯Br hydrogen bonds, forming a 3D network .
- Comparison with HCl Salt : Chloride’s smaller ionic radius may lead to tighter crystal packing and higher melting points. Bromide salts often exhibit distinct spectroscopic properties.
Data Table of Compared Compounds
Notes on Limitations and Future Research
- Limited solubility and melting point data for 4-allylmorpholine HCl highlight the need for experimental characterization.
- Comparative studies on biological activity (e.g., antimicrobial or neurological effects) are lacking and warrant further investigation.
Biological Activity
4-Allylmorpholine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is derived from morpholine, a six-membered ring compound containing one nitrogen atom. The addition of an allyl group enhances its pharmacological properties. The molecular formula is , with a molecular weight of approximately 151.64 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Cholinergic System : Research indicates that compounds related to allylmorpholines exhibit acetylcholinesterase (AChE) inhibitory activity, which can enhance cholinergic transmission. This mechanism is crucial for cognitive enhancement and neuroprotection in conditions like Alzheimer's disease .
- NMDA Receptor Modulation : The compound has been shown to block N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory function. This blockade may contribute to its anxiolytic and sedative effects observed in behavioral studies .
Neuropharmacological Effects
- Anxiolytic and Sedative Effects : In vivo studies using zebrafish models demonstrated that this compound exhibits dose-dependent sedative effects. Behavioral tests indicated significant anxiolytic-like properties at lower concentrations .
- Cognitive Enhancement : By inhibiting AChE, the compound may improve cognitive functions, making it a candidate for further investigation in treating neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anxiolytic | NMDA receptor blockade | |
| Sedative | Cholinergic enhancement | |
| Antimicrobial | Interaction with bacterial membranes | |
| Cognitive Enhancement | AChE inhibition |
Notable Research Findings
- In a study evaluating chromone-containing allylmorpholines (CCAMs), several derivatives exhibited significant AChE inhibition and NMDA receptor antagonism, supporting the therapeutic potential of morpholine derivatives in neurological disorders .
- Behavioral assays in zebrafish highlighted the sedative properties of these compounds, reinforcing their potential as anxiolytics .
Q & A
Q. How should researchers design pharmacological assays to evaluate the efficacy of this compound in disease models?
- Experimental Design :
- In Vitro : Use cell lines expressing target receptors (e.g., GPCRs) with calcium flux or cAMP assays .
- In Vivo : Administer doses of 1–10 mg/kg in rodent models, monitoring pharmacokinetics (plasma half-life, bioavailability) .
- Controls : Include vehicle and positive controls (e.g., FDA-approved ligands) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
